molecular formula C16H16N4 B8724597 N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE CAS No. 827031-35-6

N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE

Cat. No.: B8724597
CAS No.: 827031-35-6
M. Wt: 264.32 g/mol
InChI Key: VJPRMSSYQNPZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in medicinal chemistry and drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE typically involves the reaction of N-phenylbenzamidines with specific reagents under controlled conditions. One common method includes the CuBr-catalyzed reaction of N-phenylbenzamidines with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1 H)-one in benzene at 80°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: N1-METHYL-N1-(2-METHYLQUINAZOLIN-4-YL)BENZENE-1,4-DIAMINE is unique due to its specific substitution pattern and the presence of both quinazoline and benzene-1,4-diamine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

827031-35-6

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

4-N-methyl-4-N-(2-methylquinazolin-4-yl)benzene-1,4-diamine

InChI

InChI=1S/C16H16N4/c1-11-18-15-6-4-3-5-14(15)16(19-11)20(2)13-9-7-12(17)8-10-13/h3-10H,17H2,1-2H3

InChI Key

VJPRMSSYQNPZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-methyl-quinazolin-4-yl)-(4-nitro-phenyl)-methylamine (200 mg, 0.68 mmol) in 25 mL of ethyl acetate was hydrogenated over Palladium on carbon (70 mg) at 50 psi for 4 h, and the reaction mixture was filtered through a pad of celite and concentrated. The resulting crude product was purified by chromatography (50% ethyl acetate/hexane) to obtain the title compound (140 mg, 78%). 1H NMR (CDCl3): 7.71 (m, 1H), 7.51 (ddd, J=8.4, 6.9, 1.5, 1H), 7.09 (m, 1H), 6.93-7.05 (m, 3H), 6.68 (m, 2H), 3.74 (s, broad, 2H), 3.56 (s, 3H), 2.71 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step Two
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.